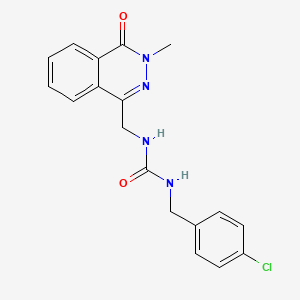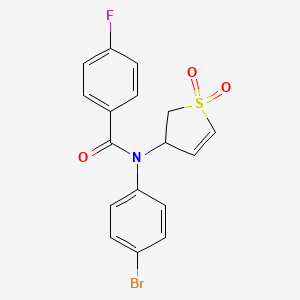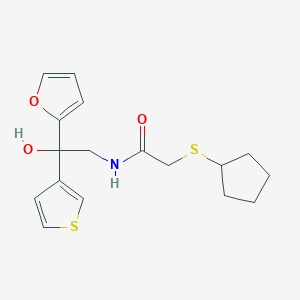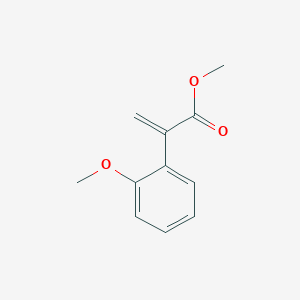
2-(2-Methoxy-phenyl)-acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been used in the synthesis of related compounds . Additionally, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours has been used to synthesize 1,2,4-oxadiazoles .Aplicaciones Científicas De Investigación
Synthesis and Material Development
2-(2-Methoxy-phenyl)-acrylic acid methyl ester has been explored for its potential in the synthesis of various materials and compounds. For instance, Xie Bing (2007) demonstrated its role in producing methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, highlighting its applicability in creating intermediate compounds with high yields. This process is significant for developing advanced materials with specific properties, confirming the ester's utility in synthetic chemistry and material science (Xie Bing, 2007).
Environmental and Polymer Research
Research into the environmental behaviors and polymer applications of acrylic esters, including structures similar to 2-(2-Methoxy-phenyl)-acrylic acid methyl ester, provides insights into their atmospheric lifetimes and impact. María Pilar Martín Porrero et al. (2010) studied the rate coefficients for Cl reactions with unsaturated esters, essential for understanding their atmospheric oxidation processes. This research is crucial for assessing the environmental impact of such compounds, particularly in areas with significant ester use in polymer production (María Pilar Martín Porrero et al., 2010).
Polymerization and Coating Applications
The ester is also significant in polymerization research, where its derivatives are used to create polymers with unique properties. H. Cao et al. (2008) discussed the synthesis and polymerization of methacrylate monomers containing azo and electronic push-pull structures, showcasing the potential for developing polymers with controlled molecular weights and narrow distributions. Such research highlights the versatility of acrylic esters in designing advanced polymers for optical applications, including photoinduced birefringence and surface relief gratings (H. Cao et al., 2008).
Drug Delivery Systems
In the field of pharmaceuticals, acrylic esters are explored for their role in controlled drug release systems. M. Babazadeh et al. (2007) synthesized acrylic-type polymeric systems with degradable ester bonds linked to 5-aminosalicylic acid, evaluating them as materials for drug delivery. This research demonstrates the potential of such esters in creating polymer-based drug delivery systems that can release drugs selectively under specific conditions, offering new avenues for targeted therapy (M. Babazadeh et al., 2007).
Safety and Hazards
Direcciones Futuras
The future directions for the study of “2-(2-Methoxy-phenyl)-acrylic acid methyl ester” could involve further investigation into its synthesis, chemical reactions, and potential biological activities. This could include the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .
Propiedades
IUPAC Name |
methyl 2-(2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-7H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAERXXDJZGITQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-phenyl)-acrylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

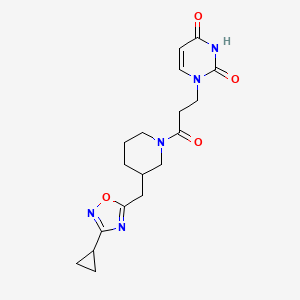
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
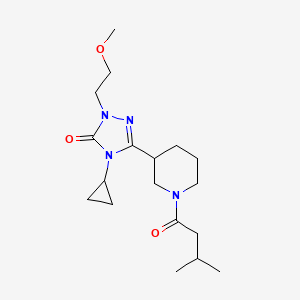
![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2879369.png)
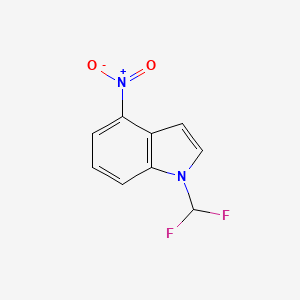
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2879376.png)


